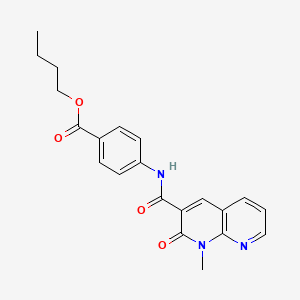

Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,8-naphthyridine, which is a heterocyclic compound . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis

1,8-Naphthyridines can undergo various chemical reactions. For instance, they can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

Compounds structurally related to Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate have been synthesized and evaluated for their antibacterial properties. For example, Santilli et al. synthesized a series of naphthyridine carboxylic acid esters, carbonitriles, and carboxamides, finding that some derivatives protected against E. coli and other gram-negative bacteria, suggesting a potential pro-drug mechanism (Santilli, Scotese, & Yurchenco, 1975).

Retinoidal Activity

Kagechika et al. discussed the structure-activity relationships of aromatic amides, including (arylcarboxamido)benzoic acids, which possess potent retinoidal activities. This indicates the importance of specific substituents and their positioning for eliciting biological activities, which could be relevant for compounds structurally similar to Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (Kagechika et al., 1988).

Novel Heterocyclic Systems

Research by Deady and Devine introduced new heterocyclic systems derived from aminonaphthyridinones, showcasing the versatility of naphthyridine derivatives in synthesizing novel compounds with potential chemical and biological applications (Deady & Devine, 2006).

Anticancer Agents

A homologous series of benzonaphthyridine compounds, including structures related to Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate, were evaluated for their anti-cancer properties, demonstrating the potential of naphthyridine derivatives in oncology (Lukka, Paxton, Kestell, & Baguley, 2012).

Antibacterial Activity against MRSA

Matarlo et al. discussed compounds inhibiting MenB in the bacterial menaquinone biosynthesis pathway, showcasing the antibacterial potential against MRSA, highlighting the therapeutic relevance of structural motifs found in Butyl 4-(1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamido)benzoate (Matarlo et al., 2016).

Wirkmechanismus

Target of Action

It’s known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities . They are used in medicinal chemistry and materials science .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

1,8-naphthyridines, in general, are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

1,8-naphthyridines, in general, are known to have diverse biological activities .

Zukünftige Richtungen

The future directions in the study of 1,8-naphthyridines and their derivatives would likely involve the development of more ecofriendly, safe, and atom-economical approaches to their synthesis . Additionally, further exploration of their biological activities and potential applications in medicinal chemistry and materials science could be expected .

Eigenschaften

IUPAC Name |

butyl 4-[(1-methyl-2-oxo-1,8-naphthyridine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-3-4-12-28-21(27)14-7-9-16(10-8-14)23-19(25)17-13-15-6-5-11-22-18(15)24(2)20(17)26/h5-11,13H,3-4,12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFJXRHBLFIBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2775596.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindol-1-yl)acetic acid](/img/structure/B2775603.png)